molecular formula C25H19N5O4 B2455663 methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate CAS No. 1326925-90-9

methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate

Cat. No.: B2455663
CAS No.: 1326925-90-9
M. Wt: 453.458
InChI Key: IBKFNUKDMVDCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[[2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-34-25(33)19-10-4-5-12-20(19)27-23(31)14-29-24(32)22-13-21(28-30(22)15-26-29)18-11-6-8-16-7-2-3-9-17(16)18/h2-12,15,21-22,28H,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOGSDCLUGSFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets through a series of complex biochemical reactions. The compound’s structure suggests it might interact with its targets via hydrogen bonding or other types of molecular interactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets. Specific details about how these factors influence the action of this compound are currently unknown.

Biological Activity

Methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate, often referred to as a Mannich base due to its structural characteristics, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is a derivative of pyrazolo[1,5-d][1,2,4]triazin, which is known for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O3C_{25}H_{25}N_{5}O_{3}, with a molecular weight of approximately 443.5 g/mol. The structure features a naphthalene ring and a pyrazolo[1,5-d][1,2,4]triazin moiety that contribute to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of key signaling molecules involved in cell survival and proliferation.
  • Case Studies : A study demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin showed cytotoxic effects against several cancer cell lines (e.g., breast and lung cancer) .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

  • Antibacterial and Antifungal Effects : Similar pyrazolo compounds have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. They also display antifungal activity against common pathogens like Candida species .

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

Research Findings

Several studies have highlighted the biological significance of related compounds:

Activity TypeFindings
AnticancerInduces apoptosis in various cancer cell lines .
AntimicrobialEffective against both bacterial and fungal strains .
Anti-inflammatoryReduces levels of inflammatory markers in vitro .

Q & A

Basic Research Questions

Q. What are the key steps and critical optimization parameters in synthesizing methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate?

  • The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-triazine core via cyclization of precursors (e.g., naphthalene derivatives and pyrazolo-triazine intermediates) .
  • Critical optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yield .
  • Temperature control : Reflux conditions (e.g., 80–120°C) are often required for cyclization and substitution steps .
  • Catalyst use : Lewis acids or bases may accelerate intermediate formation .
    • Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments near functional groups (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm, acetamide NH at δ 10–11 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450–500) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, though single-crystal growth may require slow evaporation techniques .

Q. How do solubility and stability impact experimental design for this compound?

  • Solubility : Limited aqueous solubility due to hydrophobic naphthalene and pyrazolo-triazine moieties; DMSO or DMF is recommended for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Key modifications :

  • Naphthalene substitution : Electron-withdrawing groups (e.g., –Cl) enhance target binding affinity, as seen in analogs with IC50_{50} values <1 μM .
  • Acetamide linker : Replacing methyl benzoate with ethyl groups improves metabolic stability .
    • Methodology :
  • Compare bioactivity of analogs using in vitro enzyme inhibition assays (e.g., kinase profiling) .
  • Use molecular docking to predict interactions with targets like kinases or GPCRs .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC50_{50} values. Standardize protocols using guidelines like OECD 439 .
  • Structural impurities : Trace byproducts from incomplete purification (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) before testing .

Q. What in silico strategies predict the compound’s metabolic pathways and degradation products?

  • Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis of methyl benzoate) .
  • Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity screening : Profile against panels of related enzymes (e.g., kinase inhibitors tested across 100+ kinases) .
  • Dose-response curves : Use nanomolar-to-micromolar ranges to identify therapeutic windows .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) meticulously to ensure batch-to-batch consistency .
  • Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.